molecular formula C17H15Br2N3O B11545817 2-[(2,4-Dibromophenyl)amino]-N'-[(1E,2Z)-3-phenylprop-2-EN-1-ylidene]acetohydrazide

2-[(2,4-Dibromophenyl)amino]-N'-[(1E,2Z)-3-phenylprop-2-EN-1-ylidene]acetohydrazide

Cat. No.: B11545817
M. Wt: 437.1 g/mol
InChI Key: FZLBEBBJUDKOQZ-NZCXDWSCSA-N
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Description

2-[(2,4-Dibromophenyl)amino]-N’-[(1E,2Z)-3-phenylprop-2-EN-1-ylidene]acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a dibromophenyl group, an amino group, and a phenylprop-2-en-1-ylidene moiety. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dibromophenyl)amino]-N’-[(1E,2Z)-3-phenylprop-2-EN-1-ylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the reaction of 2,4-dibromoaniline with acetic anhydride to form 2,4-dibromoacetanilide. This intermediate is then reacted with hydrazine hydrate to yield 2,4-dibromoacetohydrazide. The final step involves the condensation of 2,4-dibromoacetohydrazide with cinnamaldehyde under acidic conditions to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dibromophenyl)amino]-N’-[(1E,2Z)-3-phenylprop-2-EN-1-ylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dibromo groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(2,4-Dibromophenyl)amino]-N’-[(1E,2Z)-3-phenylprop-2-EN-1-ylidene]acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dibromophenyl)amino]-N’-[(1E,2Z)-3-phenylprop-2-EN-1-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2,4-Dichlorophenyl)amino]-N’-[(1E,2Z)-3-phenylprop-2-EN-1-ylidene]acetohydrazide
  • **2-[(2,4-Difluorophenyl)amino]-N’-[(1E,2Z)-3-phenylprop-2-EN-1-ylidene]acetohydrazide
  • **2-[(2,4-Diiodophenyl)amino]-N’-[(1E,2Z)-3-phenylprop-2-EN-1-ylidene]acetohydrazide

Uniqueness

The uniqueness of 2-[(2,4-Dibromophenyl)amino]-N’-[(1E,2Z)-3-phenylprop-2-EN-1-ylidene]acetohydrazide lies in its dibromo substituents, which impart distinct chemical and biological properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15Br2N3O

Molecular Weight

437.1 g/mol

IUPAC Name

2-(2,4-dibromoanilino)-N-[(E)-[(Z)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C17H15Br2N3O/c18-14-8-9-16(15(19)11-14)20-12-17(23)22-21-10-4-7-13-5-2-1-3-6-13/h1-11,20H,12H2,(H,22,23)/b7-4-,21-10+

InChI Key

FZLBEBBJUDKOQZ-NZCXDWSCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C=N\NC(=O)CNC2=C(C=C(C=C2)Br)Br

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CNC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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